molecular formula C9H10INO2 B13677645 Methyl 6-amino-2-iodo-3-methylbenzoate

Methyl 6-amino-2-iodo-3-methylbenzoate

Cat. No.: B13677645
M. Wt: 291.09 g/mol
InChI Key: GBPDDFLWRXRJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-2-iodo-3-methylbenzoate: is an organic compound with the molecular formula C9H10INO2. It is a derivative of benzoic acid and contains functional groups such as an amino group, an iodine atom, and a methyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-2-iodo-3-methylbenzoate typically involves the iodination of a precursor compound, followed by esterification and amination reactions. One common method starts with the iodination of 3-methylbenzoic acid, followed by esterification with methanol to form methyl 2-iodo-3-methylbenzoate.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-iodo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or modulation of biological pathways. The iodine atom and amino group play crucial roles in binding interactions and reactivity .

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

methyl 6-amino-2-iodo-3-methylbenzoate

InChI

InChI=1S/C9H10INO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

GBPDDFLWRXRJSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.